molecular formula C16H11ClO4S B13877884 7-Benzoyl-5-chloro-1-oxo-2,3-dihydro-1-benzothiophene-3-carboxylic acid

7-Benzoyl-5-chloro-1-oxo-2,3-dihydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B13877884
M. Wt: 334.8 g/mol
InChI Key: SSPNRWLAIORGOQ-UHFFFAOYSA-N
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Description

7-Benzoyl-5-chloro-1-oxo-2,3-dihydro-1-benzothiophene-3-carboxylic acid is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzoyl-5-chloro-1-oxo-2,3-dihydro-1-benzothiophene-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the benzoyl and chloro groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as chlorination, oxidation, and esterification, followed by purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Benzoyl-5-chloro-1-oxo-2,3-dihydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers.

Scientific Research Applications

7-Benzoyl-5-chloro-1-oxo-2,3-dihydro-1-benzothiophene-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Benzoyl-5-chloro-1-oxo-2,3-dihydro-1-benzothiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid: A structurally similar compound with different functional groups.

    7-Chloro-1-oxo-2,3-dihydro-1-benzothiophene-3-carboxylic acid: Another benzothiophene derivative with a chloro group at a different position.

    5-Benzoyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid: A compound with a similar benzoyl group but a different core structure.

Uniqueness

7-Benzoyl-5-chloro-1-oxo-2,3-dihydro-1-benzothiophene-3-carboxylic acid is unique due to its specific combination of functional groups and the benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C16H11ClO4S

Molecular Weight

334.8 g/mol

IUPAC Name

7-benzoyl-5-chloro-1-oxo-2,3-dihydro-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C16H11ClO4S/c17-10-6-11-13(16(19)20)8-22(21)15(11)12(7-10)14(18)9-4-2-1-3-5-9/h1-7,13H,8H2,(H,19,20)

InChI Key

SSPNRWLAIORGOQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(S1=O)C(=CC(=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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